2-(4-oxo-3-prop-2-enyl(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))-N-(4-phenoxyphenyl)acetamide
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Overview
Description
2-(4-oxo-3-prop-2-enyl(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))-N-(4-phenoxyphenyl)acetamide is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-oxo-3-prop-2-enyl(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))-N-(4-phenoxyphenyl)acetamide involves multiple steps, starting from readily available precursors. The key steps typically include:
Formation of the benzo[b]thiophene core: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Introduction of the pyrimidine ring: This step often involves condensation reactions with appropriate amines and aldehydes.
Attachment of the prop-2-enyl group: This can be done through alkylation reactions.
Formation of the acetamide linkage: This involves acylation reactions with acetic anhydride or similar reagents.
Final assembly: The phenoxyphenyl group is introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The phenoxyphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, the compound may be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids. Its structural features suggest it could act as a ligand in binding studies.
Medicine
In medicine, the compound could be investigated for its pharmacological properties. Its structural complexity suggests potential activity as an enzyme inhibitor or receptor modulator.
Industry
In industrial applications, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties may offer advantages in specific industrial processes.
Mechanism of Action
The mechanism of action of 2-(4-oxo-3-prop-2-enyl(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))-N-(4-phenoxyphenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s multiple functional groups allow it to form various non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to biological effects.
Comparison with Similar Compounds
Similar Compounds
Allethrin: A synthetic pyrethroid with a similar structural motif involving a cyclopentene ring and an ester linkage.
Prallethrin: Another pyrethroid with structural similarities, including a cyclopentene ring and multiple functional groups.
Uniqueness
What sets 2-(4-oxo-3-prop-2-enyl(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))-N-(4-phenoxyphenyl)acetamide apart is its combination of a benzo[b]thiophene core with a pyrimidine ring and a phenoxyphenyl group. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C27H25N3O3S2 |
---|---|
Molecular Weight |
503.6 g/mol |
IUPAC Name |
2-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide |
InChI |
InChI=1S/C27H25N3O3S2/c1-2-16-30-26(32)24-21-10-6-7-11-22(21)35-25(24)29-27(30)34-17-23(31)28-18-12-14-20(15-13-18)33-19-8-4-3-5-9-19/h2-5,8-9,12-15H,1,6-7,10-11,16-17H2,(H,28,31) |
InChI Key |
IVGGBACIQFVGPP-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=O)C2=C(N=C1SCC(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4)SC5=C2CCCC5 |
Origin of Product |
United States |
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